2-(2-Chlorophenyl)-2-oxoacetaldehyde

Description

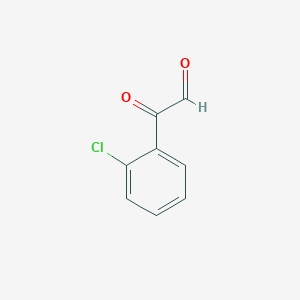

2-(2-Chlorophenyl)-2-oxoacetaldehyde (C₈H₅ClO₂) is an α-ketoaldehyde derivative featuring a 2-chlorophenyl substituent attached to a glyoxal backbone. This compound is structurally characterized by a reactive aldehyde group and a ketone moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active agents.

Properties

CAS No. |

27993-71-1 |

|---|---|

Molecular Formula |

C8H5ClO2 |

Molecular Weight |

168.57 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C8H5ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H |

InChI Key |

RWCJDLOXCINLFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3-Chlorophenyl)-2-oxoacetaldehyde

The 3-chloro isomer shares the same molecular formula (C₈H₅ClO₂) but differs in the position of the chlorine atom on the phenyl ring. This compound is commercially available (3 suppliers) and is used in pharmaceutical intermediates .

2-(4-Bromophenyl)-2-oxoacetaldehyde

Replacing chlorine with bromine at the para position (C₈H₅BrO₂) increases molecular weight and polarizability. The bromine atom’s stronger electron-withdrawing effect may stabilize the aldehyde group, altering its reactivity in condensation reactions. This compound is available in 95% purity, highlighting its utility in high-precision syntheses .

Functional Group Variations

2-(2-Chlorophenyl)-2-oxoacetic Acid

Oxidation of the aldehyde group to a carboxylic acid (C₈H₅ClO₃) results in a compound with distinct acidity (pKa ~2-3). This derivative is less reactive toward nucleophiles but serves as a precursor for esterification or amidation reactions. Four suppliers list this compound, underscoring its industrial relevance .

Methyl 2-(2-Chlorophenyl)-2-oxoacetate

The esterified form (C₉H₇ClO₃) exhibits reduced electrophilicity compared to the aldehyde, making it more stable under basic conditions. It is synthesized via esterification of the corresponding acid and is used in asymmetric catalysis .

Substituent Modifications

2-(3-Methoxyphenyl)-2-oxoacetaldehyde Monohydrate

The methoxy group at the meta position (C₉H₈O₃·H₂O) introduces electron-donating effects, which may destabilize the α-ketoaldehyde moiety. In a synthesis of ethyl 2-aminothiophene derivatives, this compound achieved a modest yield (18%), suggesting lower reactivity compared to chloro-substituted analogs .

2-(Adamantan-1-yl)-2-oxoacetaldehyde

Replacing the phenyl group with a bulky adamantane moiety (C₁₂H₁₆O₂) drastically alters steric and electronic properties. This compound is used in enantioselective syntheses of hydantoins, leveraging its rigid structure to induce chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.